(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 337518-87-3
VCID: VC4144988
InChI: InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C15H20O4
Molecular Weight: 264.321

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

CAS No.: 337518-87-3

Cat. No.: VC4144988

Molecular Formula: C15H20O4

Molecular Weight: 264.321

* For research use only. Not for human or veterinary use.

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid - 337518-87-3

Specification

CAS No. 337518-87-3
Molecular Formula C15H20O4
Molecular Weight 264.321
IUPAC Name (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1
Standard InChI Key TWMRLCPQQCHIBH-LBPRGKRZSA-N
SMILES CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O

Introduction

Chemical Structure and Stereochemistry

The compound’s IUPAC name is (2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, reflecting its stereochemistry and functional groups . Key structural features include:

  • Chiral center: The S-configuration at C2 influences its biological activity and synthetic utility.

  • Benzyl group: Provides steric bulk and aromatic character.

  • tert-Butoxy-protected ketone: Enhances stability during synthetic transformations.

  • Carboxylic acid: Enables salt formation and further derivatization.

The stereochemistry is critical for interactions with biological targets, as evidenced by its enantiomer’s distinct pharmacological profiles .

Synthesis and Manufacturing

Synthetic Routes

(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is synthesized via asymmetric methods or resolution techniques. One approach involves:

  • Friedel-Crafts acylation: Reacting itaconic anhydride with a benzyl-substituted benzene derivative in the presence of AlCl3\text{AlCl}_{3} as a Lewis catalyst .

  • Chiral resolution: Using enzymes or chiral auxiliaries to isolate the S-enantiomer from racemic mixtures .

Industrial-scale production employs continuous flow reactors to optimize yield (typically >95%) and minimize racemization .

Key Reaction Conditions

  • Temperature: 0–60°C to prevent decomposition.

  • Solvents: Dichloromethane, toluene, or ethyl acetate.

  • Catalysts: AlCl3\text{AlCl}_{3}, TiCl4\text{TiCl}_{4}, or enzymes for enantioselective synthesis .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular weight264.32 g/mol
Purity≥95% (HPLC)
AppearanceWhite to yellow solid
Melting point119–120°C (recrystallized)
SolubilitySoluble in DCM, THF; insoluble in water
StabilityStable under inert atmospheres

The tert-butoxy group enhances solubility in organic solvents, while the carboxylic acid allows for salt formation with bases like NaOH .

Applications in Pharmaceutical Research

Intermediate for Drug Synthesis

This compound serves as a key intermediate in synthesizing:

  • CCR2 antagonists: Used in treating inflammatory diseases .

  • Kynurenine-3-hydroxylase inhibitors: Potential therapeutics for neurodegenerative disorders like Alzheimer’s and Huntington’s disease .

Protecting Group Strategy

The tert-butoxy group can be selectively removed under acidic conditions (e.g., TFA) to reveal a ketone, enabling further functionalization .

Comparison with Structural Analogs

Compound (CAS)Key DifferencesSimilarity Score
(R)-enantiomer (122225-33-6)Opposite configuration at C2; altered bioactivity1.00
Mono-tert-butyl succinate (15026-17-2)Lacks benzyl group; shorter chain0.88
3-Benzyl-4-methoxy-4-oxobutanoic acid (651013-72-8)Methoxy vs. tert-butoxy group0.95

The S-enantiomer’s chiral center is critical for binding to enzymatic targets, as seen in its superior inhibitory activity compared to the R-form .

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